2-(2-Fluoro-4-methoxyphenyl)ethanol
Description
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Properties
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKUGZRHCXZDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Significance Within Fluoro Methoxyphenyl Ethanol Derivatives
The molecular structure of 2-(2-Fluoro-4-methoxyphenyl)ethanol, a member of the fluoro-methoxyphenyl ethanol (B145695) derivatives, is key to its distinct chemical behavior. The presence and positioning of the fluorine atom, the methoxy (B1213986) group, and the ethanol side chain on the phenyl ring create a unique electronic and steric environment. The high electronegativity of the fluorine atom at the ortho position to the ethanol substituent can induce a significant inductive effect, influencing the acidity of the hydroxyl group and the reactivity of the aromatic ring.
While specific spectroscopic data for this compound is not widely published, the analysis of its isomers and parent compounds provides valuable insights. For instance, its non-fluorinated analog, 2-(4-Methoxyphenyl)ethanol, has been studied for its conformational preferences. researchgate.net Such studies on related molecules help in predicting the intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the fluorine atom or the methoxy group, which can stabilize certain conformations and influence reactivity.
Historical Context of Fluorinated Aromatic Alcohols in Chemical Synthesis Research
The journey of fluorinated aromatic alcohols in chemical synthesis is intrinsically linked to the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules was initially a formidable challenge for chemists. Early methods for the synthesis of aromatic fluorides, such as the Schiemann reaction and the Balz-Schiemann reaction, developed in the early 20th century, were pivotal breakthroughs. chemenu.com These reactions, involving the thermal decomposition of diazonium tetrafluoroborates, opened the door to a wide array of fluoroaromatic compounds.
The post-World War II era saw a surge in organofluorine chemistry, driven by the demand for new materials with enhanced properties, including polymers and refrigerants. This period led to the development of more versatile and safer fluorinating agents. The introduction of N-F reagents, for example, provided milder conditions for the fluorination of aromatic compounds. nih.gov
The synthesis and study of fluorinated aromatic alcohols, a subclass of these compounds, gained momentum as their potential applications in medicinal chemistry and materials science became more apparent. Researchers began to systematically explore the effects of fluorine substitution on the physical, chemical, and biological properties of aromatic alcohols. This historical progression laid the groundwork for the investigation of specific molecules like 2-(2-Fluoro-4-methoxyphenyl)ethanol.
Contemporary Research Relevance in Targeted Organic Transformations
While direct research specifically highlighting 2-(2-Fluoro-4-methoxyphenyl)ethanol in targeted organic transformations is limited in publicly available literature, the applications of its structural analogs provide a strong indication of its potential utility. Its non-fluorinated counterpart, 2-(4-methoxyphenyl)ethanol, is utilized as an internal standard in fluorous biphasic catalysis and as a precursor in the synthesis of other organic molecules. fishersci.com
The presence of the fluorine atom in this compound suggests its potential as a building block in the synthesis of more complex fluorinated molecules. The carbon-fluorine bond is exceptionally strong, and the fluorine atom can act as a blocking group or a directing group in various transformations. For instance, in the synthesis of its isomer, 1-(2-Fluoro-4-methoxyphenyl)ethanol, the starting material is 2-Fluoro-4-methoxyacetophenone, highlighting the role of fluorinated phenyl derivatives as key intermediates. chemicalbook.com
Given the reactivity of the hydroxyl group, this compound could potentially be used in esterification, etherification, and substitution reactions to introduce the 2-fluoro-4-methoxyphenethyl moiety into larger molecules. This is a common strategy in the development of new pharmaceuticals and functional materials.
Interdisciplinary Contributions to Medicinal and Materials Science Research
Established Synthetic Routes to the Core Structure
The foundational methods for synthesizing the this compound scaffold primarily involve the transformation of precursor molecules that already contain the substituted phenyl ring.
Reduction of Precursor Carbonyl Compounds
A principal and widely utilized strategy for the synthesis of this compound is the reduction of corresponding carbonyl compounds. This approach is favored for its directness and the commercial availability of the necessary precursors. The primary starting materials for this route are 2-(2-fluoro-4-methoxyphenyl)acetic acid and its ketone analogue, 2-fluoro-4-methoxyacetophenone.
The direct reduction of 2-(2-fluoro-4-methoxyphenyl)acetic acid uni.lu to the desired alcohol is a common method. Various reducing agents and reaction systems have been developed for the efficient conversion of phenylacetic acids to their corresponding alcohols. One effective system involves the activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt), followed by reduction with sodium borohydride (B1222165). researchgate.net Another facile method employs a combination of 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (B44618) (PPh3) to activate the carboxylic acid for rapid reduction by sodium borohydride, often achieving high yields in a short timeframe. researchgate.net
Alternatively, the synthesis can proceed via the reduction of a ketone precursor. For instance, 1-(2-Fluoro-4-methoxyphenyl)ethanol can be synthesized from 2-fluoro-4-methoxyacetophenone, which can then be further elaborated to the target compound if necessary. chemicalbook.com
| Precursor | Reagents | Key Features |
| 2-(2-Fluoro-4-methoxyphenyl)acetic acid | 1. EDC, HOBt2. NaBH4 | Two-step, one-pot procedure. |
| 2-(2-Fluoro-4-methoxyphenyl)acetic acid | TCT, PPh3, K2CO3, NaBH4 | Rapid reaction times and good to excellent yields. researchgate.net |
| 2-Fluoro-4-methoxyacetophenone | Various reducing agents | Direct reduction of a ketone to a secondary alcohol. chemicalbook.com |
Ring Functionalization Approaches
Building the target molecule can also be achieved by functionalizing a simpler aromatic ring. This involves introducing the fluoro and methoxy substituents onto a phenyl ring that already bears the ethanol (B145695) side chain or a precursor to it. One documented route to a related compound, 2-fluoro-4-methoxyaniline, starts from 2-fluoro-4-iodoaniline. orgsyn.org This multi-step process includes the protection of the aniline, followed by a nucleophilic aromatic substitution to introduce the methoxy group, and finally deprotection. orgsyn.org While not a direct synthesis of the target alcohol, this highlights a strategy where the key fluoro and methoxy groups are introduced onto a pre-existing aromatic ring. The synthesis of the ethanol side chain could then be accomplished through various standard organic transformations.
Novel Methodologies for Selective Functionalization
Recent advances in synthetic chemistry have provided more sophisticated tools for the selective synthesis of complex molecules like this compound and its analogues, with a particular emphasis on controlling stereochemistry.
Stereoselective Synthesis
The development of stereoselective methods is crucial for producing enantiomerically pure compounds. For analogues of this compound, biocatalysis has emerged as a powerful tool. For example, the enantioselective reduction of 4-methoxyacetophenone to (R)-1-(4-methoxyphenyl)ethanol has been achieved using the enzyme from Trigonopsis variabilis. chemicalbook.com This anti-Prelog reduction demonstrates the potential for using biocatalysts to achieve high enantioselectivity in the synthesis of chiral alcohols from their corresponding ketones. Such methods could be adapted for the stereoselective synthesis of this compound.
Furthermore, advanced methods for the stereoselective installation of fluorine are being developed. One such approach involves the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) to achieve monoselective C-F activation with a chiral Lewis base. nih.gov This allows for the creation of stereoenriched fluorinated compounds that can be difficult to access through other means. nih.gov The existence of chiral analogues such as (S)-2-Amino-2-(2-fluoro-4-methoxyphenyl)ethanol further underscores the application of stereoselective synthetic strategies in this class of compounds. bldpharm.com
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. youtube.com These reactions are highly versatile for constructing the carbon skeleton of this compound and its analogues. For instance, a Suzuki coupling reaction could be envisioned to couple a suitably substituted aryl boronic acid with a partner containing the two-carbon alcohol side chain. The power of these methods lies in their mild reaction conditions and broad substrate scope, allowing for the coupling of diverse fragments. youtube.com
The development of these reactions continues to evolve, with a focus on using very low catalyst loadings (ppm levels) and conducting the reactions in environmentally benign solvents like water, which enhances the sustainability of the synthetic process. youtube.com These strategies can be applied to the large-scale synthesis of complex aromatic compounds. researchgate.net
Optimization of Reaction Conditions and Yields
To ensure the viability of a synthetic route for large-scale production, the optimization of reaction conditions to maximize yield and purity is essential. For the synthesis of phenylethanol derivatives, several factors are typically investigated.
In the case of reductions of phenylacetic acids, the choice of solvent, the stoichiometry of the reagents, reaction temperature, and reaction time are all critical parameters that are fine-tuned. researchgate.netnih.govnih.gov For instance, in the reduction of carboxylic acids activated by EDC/HOBt, dichloromethane (B109758) is often used for the activation step, while the reduction with sodium borohydride is carried out in tetrahydrofuran (B95107) at reduced temperatures to improve selectivity and yield. researchgate.net
Similarly, for palladium-catalyzed cross-coupling reactions, the choice of the palladium catalyst, the ligand, the base, and the solvent system can dramatically influence the outcome of the reaction. acs.org Optimization studies often involve screening a variety of these components to find the combination that provides the highest yield of the desired product while minimizing the formation of byproducts. researchgate.net The goal is to develop a robust and reproducible process that is both efficient and cost-effective.
Green Chemistry Principles in Synthesis Development
Solvent Selection: Traditional organic solvents often pose environmental and health risks. Consequently, there is a significant drive towards the use of greener alternatives. researchgate.netacs.org For the reduction of aromatic ketones, research has explored the use of deep eutectic solvents (DES) as a green reaction medium for sodium borohydride reductions. researchgate.net For example, a mixture of choline (B1196258) chloride and urea (B33335) can serve as an effective and more environmentally benign solvent system compared to volatile organic solvents. researchgate.net Water is another highly desirable green solvent, and photocatalytic C-H oxidation reactions to produce aromatic ketones have been successfully carried out in aqueous media. chemistryviews.org The use of isopropanol (B130326) in sunlight for the reductive coupling of aromatic aldehydes and ketones also presents a greener alternative, minimizing the formation of by-products. rsc.org
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. In the context of synthesizing 2-phenylethanol (B73330) derivatives, catalytic hydrogenation offers a cleaner alternative to stoichiometric reducing agents. While precious metal catalysts like palladium are effective, research is ongoing into more abundant and less toxic metal catalysts. For instance, iron-based catalysts have been explored for the reduction of ketones and aldehydes. researchgate.net Biocatalysis, using whole cells or isolated enzymes, represents a particularly green approach. nih.gov These reactions are typically performed in water under mild conditions and exhibit high selectivity, minimizing the need for protecting groups and reducing the formation of by-products. mdpi.comnih.gov
Mechanistic Studies of Synthetic Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The primary methods for synthesizing this compound rely on well-established reaction mechanisms.
Reduction with Sodium Borohydride: The reduction of a ketone, such as 1-(2-fluoro-4-methoxyphenyl)ethanone, with sodium borohydride follows a nucleophilic addition mechanism. youtube.comyoutube.commasterorganicchemistry.com The borohydride anion (BH₄⁻) acts as a source of hydride (H⁻). The hydride ion attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a new carbon-hydrogen bond and breaking the carbon-oxygen π-bond. youtube.comyoutube.commasterorganicchemistry.com This results in an alkoxide intermediate. In the second step, a protic solvent, such as ethanol or methanol, protonates the negatively charged oxygen atom of the alkoxide to yield the final alcohol product, this compound. youtube.comyoutube.com
The general mechanism can be visualized as follows:
Nucleophilic Attack: The hydride ion from NaBH₄ attacks the carbonyl carbon.
Alkoxide Formation: The π-electrons of the carbonyl group move to the oxygen atom, forming an alkoxide.
Protonation: The alkoxide is protonated by the solvent to give the alcohol.
| Step | Description |
| 1 | A hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of 1-(2-fluoro-4-methoxyphenyl)ethanone. |
| 2 | The carbon-oxygen double bond breaks, and the electrons move to the oxygen atom, forming a tetraalkoxyborate intermediate. |
| 3 | Workup with a protic solvent (e.g., water or alcohol) protonates the alkoxide to yield this compound. |
Catalytic Hydrogenation: The mechanism of catalytic hydrogenation of a phenylacetic acid ester involves the adsorption of the substrate onto the surface of the catalyst (e.g., Pd/C). Molecular hydrogen (H₂) is also adsorbed onto the catalyst surface and dissociates into hydrogen atoms. These hydrogen atoms are then transferred sequentially to the ester carbonyl group. This process typically proceeds through an aldehyde intermediate, which is further reduced to the primary alcohol. The presence of substituents on the aromatic ring, such as the fluorine atom and methoxy group in the target molecule, can influence the rate of hydrogenation but generally does not alter the fundamental mechanism.
Grignard Reaction: While not a direct route to the final product, the synthesis of the ketone precursor, 1-(2-fluoro-4-methoxyphenyl)ethanone, can involve a Grignard reaction. The mechanism of the Grignard reaction is generally understood as a nucleophilic addition of the organomagnesium halide to a carbonyl group. blogspot.com However, for sterically hindered ketones or certain substrates, a single electron transfer (SET) mechanism may compete or dominate. youtube.com
Reactivity of the Hydroxyl Moiety
The primary alcohol functional group in this compound is a key site for a variety of chemical transformations, including oxidation, esterification, and etherification.
Oxidation Pathways
The oxidation of primary alcohols is a fundamental transformation in organic synthesis, typically yielding aldehydes or carboxylic acids depending on the reagents and reaction conditions. While specific research on the oxidation of this compound is not extensively documented in the reviewed literature, its reactivity can be inferred from the general behavior of primary alcohols.
Milder oxidizing agents would be expected to convert the alcohol to the corresponding aldehyde, 2-(2-fluoro-4-methoxyphenyl)acetaldehyde. Stronger oxidation conditions would likely lead to the formation of 2-(2-fluoro-4-methoxyphenyl)acetic acid.
Esterification and Etherification Reactions
The hydroxyl group readily undergoes esterification and etherification.
Esterification: The Fischer esterification, a classic method involving the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a probable pathway for derivatization. masterorganicchemistry.comchemguide.co.uk For instance, reacting this compound with acetic anhydride (B1165640) could yield 2-(2-fluoro-4-methoxyphenyl)ethyl acetate. Enzymatic esterification methods have also gained prominence due to their high selectivity. medcraveonline.commedcraveonline.com
Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This would involve deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Reactions Involving the Aromatic Fluoro Group
The fluorine atom on the aromatic ring introduces unique reactivity, particularly in the context of nucleophilic aromatic substitution and as a directing group for further functionalization.
Nucleophilic Aromatic Substitution Studies
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. libretexts.org The generally accepted mechanism proceeds through a two-step addition-elimination sequence via a Meisenheimer complex. nih.govlibretexts.org The success of SNAr is highly dependent on the nature of the substituents on the aromatic ring. While the fluorine atom is an effective leaving group, the presence of the electron-donating methoxy group at the para position would tend to disfavor a standard SNAr reaction. However, SNAr can be facilitated by the use of very strong nucleophiles or by the presence of strongly electron-withdrawing groups. libretexts.orglibretexts.org Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism. nih.gov
Fluorine-Directed Functionalization
The presence and position of fluorine substituents on an aromatic ring can influence the regioselectivity of further electrophilic or nucleophilic attacks. The electron-withdrawing nature of fluorine can direct incoming groups to specific positions. However, specific research detailing fluorine-directed functionalization on this compound is not prominent in the surveyed literature.
Modifications of the Ethyl Chain
Beyond the terminal hydroxyl group, the ethyl chain itself can be a site for chemical modification. For the related compound 2-(4-Methoxyphenyl)ethanol, treatment with hydriodic acid has been shown to result in the formation of 4-(2-iodoethyl)phenol, indicating that the hydroxyl group can be substituted. fishersci.com Similar transformations could be envisioned for this compound. For example, conversion of the hydroxyl group to a good leaving group would open up pathways for various nucleophilic substitution reactions on the ethyl chain.
Advanced Derivatization for Specialized Research Applications
Advanced derivatization techniques are employed to modify a molecule's physicochemical properties, thereby enabling or enhancing its analysis or utility in high-throughput screening formats. For this compound, derivatization primarily targets the reactive primary alcohol group. These modifications can introduce chromophores, fluorophores, or mass tags to facilitate detection and quantification, or they can serve as handles for covalent attachment to solid supports for library synthesis.
Analytical Derivatization Techniques
The analysis of this compound in complex biological or environmental matrices often requires derivatization to improve its chromatographic behavior and detection sensitivity. The primary alcohol of this compound is the main site for such chemical modifications.
High-Performance Liquid Chromatography (HPLC) Derivatization:
For HPLC analysis, particularly with UV-Vis or fluorescence detection, a chromophoric or fluorophoric tag is attached to the analyte. The hydroxyl group of this compound can be converted into an ester with a suitable derivatizing agent. A widely used method is benzoylation, which involves reacting the alcohol with benzoyl chloride in the presence of a base. chromatographyonline.comnih.govrsc.orgnih.gov This reaction is typically rapid and results in a stable benzoyl ester derivative that exhibits strong UV absorbance, significantly enhancing detection limits. chromatographyonline.comnih.gov The reaction proceeds via the Schotten-Baumann reaction conditions, providing a robust and high-yielding transformation. chromatographyonline.com
Another class of reagents for HPLC derivatization includes sulfonyl chlorides, such as dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride), which introduces a highly fluorescent tag, allowing for extremely sensitive detection.
| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Detection Method |
| Benzoyl Chloride | Hydroxyl | Benzoyl Ester | HPLC-UV |
| Dansyl Chloride | Hydroxyl | Dansyl Ester | HPLC-Fluorescence |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Hydroxyl | NBD-Ether | HPLC-Fluorescence/UV |
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization:
GC-MS analysis requires analytes to be volatile and thermally stable. The polarity and hydrogen-bonding capacity of the alcohol group in this compound can lead to poor peak shape and thermal degradation in the GC inlet. To overcome these issues, silylation is a common and effective derivatization strategy. nih.govomicsonline.orgresearchgate.netsemanticscholar.org Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the hydroxyl group to replace the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. nih.govomicsonline.org This transformation increases the volatility and thermal stability of the molecule, leading to improved chromatographic resolution and sensitivity. researchgate.net
Another approach involves acylation with fluorinated anhydrides, such as heptafluorobutyric anhydride (HFBA), which creates a volatile ester derivative that is highly responsive to electron capture detection (ECD), a very sensitive detection method for halogenated compounds.
| Derivatizing Agent | Functional Group Targeted | Resulting Derivative | Analytical Advantage |
| BSTFA or MSTFA | Hydroxyl | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability for GC-MS |
| Heptafluorobutyric Anhydride (HFBA) | Hydroxyl | Heptafluorobutyryl Ester | Enhanced sensitivity for GC-ECD |
Synthetic Derivatization for Library Generation
The structural features of this compound make it an attractive scaffold for the construction of combinatorial libraries. These libraries, which comprise a large number of structurally related compounds, are invaluable tools in the search for new bioactive molecules. nih.govacs.org The generation of such libraries often relies on solid-phase synthesis, where the scaffold is attached to a polymer resin, allowing for the use of excess reagents and simplified purification. nih.govnih.gov
Scaffold Attachment and Diversification:
The primary alcohol of this compound can be used to anchor the molecule to a solid support. For instance, the alcohol can be converted to a more reactive intermediate, such as a tosylate or mesylate, which can then be displaced by a nucleophilic group on the resin. Alternatively, the alcohol can be esterified with a resin-bound carboxylic acid.
Once anchored, the diversification of the scaffold can be achieved through various chemical transformations. The aromatic ring of this compound is amenable to electrophilic aromatic substitution, although the directing effects of the existing fluoro and methoxy groups would need to be considered. A more versatile approach involves using a pre-functionalized version of the scaffold, for example, by introducing a bromo or iodo substituent on the aromatic ring, which can then participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).
A hypothetical synthetic library based on the this compound scaffold could be constructed as follows:
Immobilization: The hydroxyl group of this compound is attached to a solid support, for example, through an ester linkage to a Wang resin.
Diversification via the Aromatic Ring: If the scaffold contains a suitably placed leaving group (e.g., bromine), it can be subjected to a Suzuki coupling with a diverse set of boronic acids to introduce a variety of substituents at this position.
Cleavage from Resin: The final products are cleaved from the solid support, typically by acidolysis (e.g., with trifluoroacetic acid), to yield the library of free compounds.
This "split-and-pool" synthesis strategy allows for the rapid generation of a large number of distinct compounds from a small number of building blocks. uniroma1.it
| Library Synthesis Step | Chemical Transformation | Purpose |
| Immobilization | Esterification of the hydroxyl group with a resin-bound carboxylic acid. | Covalent attachment of the scaffold to a solid support for ease of handling and purification. |
| Diversification | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a pre-functionalized aromatic ring of the scaffold. | Introduction of a wide range of chemical diversity into the library. |
| Cleavage | Acid-catalyzed hydrolysis of the ester linkage to the resin. | Release of the final, purified compounds from the solid support. |
The resulting library of this compound derivatives can then be screened for biological activity, potentially leading to the discovery of novel therapeutic agents or chemical probes. rsc.orgprinceton.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be established.
¹H NMR Spectral Analysis and Proton Coupling
The ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum of this compound provides information on the number of different types of protons, their chemical environments, and their proximity to other nuclei. While specific spectral data for the target compound is not available in the cited literature, analysis of closely related structures, such as Methyl 3-(2,6-Dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate, reveals the expected patterns for the substituted aromatic ring. chemicalbook.com
The aromatic region is anticipated to show three distinct signals corresponding to the protons on the phenyl ring. The proton at position 5 (H-5) would likely appear as a triplet due to coupling with the fluorine at C-2 and the proton at H-6. The proton at H-3 is expected to be a doublet of doublets due to coupling with the adjacent fluorine and the proton at H-5. Similarly, the proton at H-6 would also present as a doublet of doublets.
The ethyl alcohol side chain protons would exhibit characteristic signals. The two methylene (B1212753) protons adjacent to the aromatic ring (-CH₂-Ar) and the two methylene protons adjacent to the hydroxyl group (-CH₂-OH) would likely appear as triplets, assuming free rotation. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.
Key features expected in the ¹H NMR spectrum are summarized in the table below, based on analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic H (H-5) | ~7.1 | t | J(H-F), J(H-H) |
| Aromatic H (H-3) | ~6.8 | dd | J(H-F), J(H-H) |
| Aromatic H (H-6) | ~6.7 | dd | J(H-F), J(H-H) |
| Methoxy (-OCH₃) | ~3.8 | s | - |
| Methylene (-CH₂-OH) | ~3.7 | t | ~7 |
| Methylene (Ar-CH₂-) | ~2.8 | t | ~7 |
Note: s = singlet, t = triplet, dd = doublet of doublets, br s = broad singlet. Predicted values are based on data from analogous compounds.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the spectrum of this compound, nine distinct signals are expected. A key feature is the carbon-fluorine coupling, which causes the signals for carbons close to the fluorine atom to appear as doublets.
The carbon atom directly bonded to the fluorine (C-2) will show a large coupling constant (¹JCF), typically in the range of 200-250 Hz. The adjacent carbons (C-1 and C-3) will exhibit smaller two-bond coupling constants (²JCF). The carbon signals for the ethyl group and the methoxy group will appear as singlets in the aliphatic region of the spectrum. Analysis of similar fluorinated compounds supports these predictions. sigmaaldrich.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
|---|---|---|
| C-4 (C-OCH₃) | ~159 | ~10-15 (³JCF) |
| C-2 (C-F) | ~158 | ~245 (¹JCF) |
| C-6 | ~128 | ~5 (⁴JCF) |
| C-1 | ~125 | ~15 (²JCF) |
| C-5 | ~115 | ~3 (⁴JCF) |
| C-3 | ~113 | ~20 (²JCF) |
| C-7 (-CH₂-OH) | ~62 | - |
| C-9 (-OCH₃) | ~56 | - |
Note: Predicted values are based on data from analogous compounds. The magnitude of coupling constants decreases with the number of bonds separating the carbon and fluorine atoms.
¹⁹F NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique for characterizing organofluorine compounds. chemicalbook.com The fluorine-19 nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals over a wide chemical shift range. chemicalbook.comnih.gov In the ¹⁹F NMR spectrum of this compound, a single resonance is expected. This signal would likely be a triplet of triplets (or a more complex multiplet) due to coupling with the aromatic protons on the adjacent carbons (H-3) and the proton at the meta position (H-1 of the ethyl group, if coupling occurs). The chemical shift for a fluorine atom on an aromatic ring is typically observed in the range of -100 to -140 ppm relative to a standard like CFCl₃. For related fluorinated bicyclic compounds, chemical shifts have been observed around -177 to -178 ppm. sigmaaldrich.com
Vibrational Spectroscopy (IR and Raman) for Structural Insights
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear around 2850-3100 cm⁻¹.
The presence of the ether linkage (Ar-O-CH₃) would give rise to a strong C-O stretching band around 1250 cm⁻¹. The C-F stretching vibration typically appears as a strong band in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. Data from the non-fluorinated analogue, 2-(4-Methoxyphenyl)ethanol, can be used for comparison to highlight the influence of the fluorine substituent. nist.govpsu.edu
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2970 | Medium |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |
| C-O Stretch (Ether) | ~1250 | Strong |
| C-F Stretch | 1100-1300 | Strong |
Mass Spectrometry (MS) for Molecular Fingerprinting
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. For this compound (molar mass: 170.18 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 170.
The fragmentation pattern would be influenced by the functional groups present. A common fragmentation pathway for benzyl (B1604629) alcohols is the loss of the CH₂OH group, leading to the formation of a stable benzylic cation. In this case, cleavage of the bond between the two methylene carbons would be prominent. The base peak in the mass spectrum of the non-fluorinated analogue, 2-(4-methoxyphenyl)ethanol, is observed at m/z 121, corresponding to the methoxybenzyl cation. researchgate.net A similar fragmentation is expected for the fluorinated compound, which would result in a fragment at m/z 139 (fluoromethoxybenzyl cation). Another significant fragment would likely be observed at m/z 31, corresponding to [CH₂OH]⁺.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity |
|---|---|
| 170 | [M]⁺ (Molecular Ion) |
| 139 | [F(CH₃O)C₆H₃CH₂]⁺ |
| 121 | [F(CH₃O)C₆H₃]⁺ (Loss of ethyl group) |
Electronic Spectroscopy (UV-Vis and Fluorescence) Studies
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring. Anisole itself typically shows a primary absorption band (π → π*) around 270 nm. nih.govaatbio.com The presence of the fluorine and ethanol substituents would be expected to cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift). For instance, substituted anisoles show absorption bands that are influenced by the electronic nature of the substituents. researchgate.net It is anticipated that this compound would exhibit a primary absorption maximum in the UV region, likely between 270 and 280 nm.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic compounds are fluorescent. Anisole exhibits fluorescence with an emission peak around 293 nm when excited at 270 nm. aatbio.com Whether this compound is fluorescent and the characteristics of its emission would depend on the interplay of the activating methoxy group and the deactivating (by inductive effect) but also potentially interacting fluoro group. Detailed experimental studies would be required to confirm its fluorescent properties and determine its excitation and emission spectra.
X-ray Crystallography of Related Derivatives
In a related derivative, 2-chloro-N-(4-methoxyphenyl)acetamide, the methoxy group lies very close to the plane of the phenyl ring. nih.gov The crystal structure is stabilized by a network of N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, which dictate the formation of a three-dimensional supramolecular assembly. nih.gov Similarly, in the crystal structure of 2-[(2-bromophenylimino)methyl]-4-methoxyphenol, the molecule is not planar, with a significant dihedral angle between the two benzene rings, and the structure is influenced by intermolecular C-H…π interactions.
The study of chalcone (B49325) derivatives containing fluorinated and methoxy-substituted phenyl rings also offers relevant structural information. For example, the crystal structure of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)prop-2-en-1-one reveals the dihedral angles between the various aromatic rings, which are crucial for understanding the three-dimensional shape of the molecule. In the crystal, C—H⋯O hydrogen bonds are observed to link the molecules into chains.
These examples collectively suggest that the crystal structure of derivatives of this compound would likely be characterized by a planar phenyl ring, with the ethoxy and methoxy substituents adopting specific conformations to minimize steric hindrance and maximize favorable intermolecular interactions, such as hydrogen bonding and π-π stacking.
Table 1: Crystallographic Data for a Related Derivative
| Parameter | Value for (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4,4′′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)prop-2-en-1-one |
| Chemical Formula | C29H21BrF2O3 |
| Crystal System | Monoclinic |
| Space Group | P 21/n |
| a (Å) | 9.6902 (6) |
| b (Å) | 20.3345 (12) |
| c (Å) | 12.9556 (8) |
| β (°) | 110.636 (1) |
| Volume (ų) | 2389.0 (3) |
| Z | 4 |
This data is for a related, more complex molecule and is presented for illustrative purposes.
Conformational Analysis using Advanced Spectroscopic Techniques
The conformational preferences of this compound in solution can be elucidated using advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the fluorine atom allows for the use of ¹⁹F NMR, which is a powerful tool for probing the local electronic environment and through-space interactions.
A key aspect of the conformational analysis of molecules containing a 2-fluorophenyl group is the potential for through-space spin-spin coupling between the fluorine atom and nearby protons. This phenomenon, observable in ¹H NMR, is highly dependent on the distance between the coupled nuclei and thus provides direct evidence of the preferred conformation.
Research on 2′-fluoro-substituted acetophenone (B1666503) derivatives has demonstrated that these molecules exclusively adopt an s-trans conformation in solution. nih.gov This preference is driven by the repulsive electrostatic interaction between the C-F dipole and the carbonyl group. nih.gov In the case of 2-(2′-fluorophenyl)ethanol, a similar conformational preference can be anticipated, where the ethanol side chain is oriented away from the fluorine atom.
The magnitude of the through-space coupling constants, such as ⁵J(Hα, F) and ⁴J(Cα, F), has been shown to correlate with the dielectric constant of the solvent, indicating that the conformational equilibrium can be influenced by the surrounding medium. nih.gov
Furthermore, studies on the conformational analysis of 2,2-difluoroethylamine (B1345623) hydrochloride have highlighted the "gauche effect," where the ammonium (B1175870) group prefers a gauche orientation relative to the vicinal fluorine atoms. beilstein-journals.org This effect is attributed primarily to electrostatic attraction. beilstein-journals.org While this compound is not an amine, this finding underscores the importance of electrostatic interactions in determining the conformation of fluorinated ethanolic side chains.
The combination of ¹H and ¹⁹F NMR, including techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed information about the spatial proximity of different parts of the molecule, allowing for a comprehensive conformational analysis. nih.gov High-resolution mass spectrometry can complement NMR studies by identifying and confirming the structure of the compound and any potential transformation products.
Table 2: Predicted Spectroscopic Data for 2-(2-fluoro-4-methoxyphenyl)ethan-1-ol
| Parameter | Predicted Value |
| Molecular Formula | C9H11FO2 |
| Monoisotopic Mass | 170.07431 Da |
| XlogP | 1.6 |
Predicted data from PubChemLite. uni.lu
Computational and Theoretical Studies
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.
Simulation of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic data, which is invaluable for experimental characterization.
Conformational Landscape Mapping
Molecules with rotatable single bonds, like 2-(2-Fluoro-4-methoxyphenyl)ethanol, can exist in multiple conformations. Mapping the conformational landscape involves identifying the different stable conformers and the energy barriers for interconversion between them. This is typically achieved by systematically rotating key dihedral angles (e.g., the angle of the ethanol (B145695) side-chain relative to the phenyl ring) and calculating the energy at each step. This analysis reveals the preferred three-dimensional structures of the molecule and their relative populations at a given temperature.
Molecular Dynamics Simulations for Intramolecular Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, including the complex intramolecular interactions within this compound. While specific MD studies on this exact compound are not prevalent in public literature, the principles can be understood from simulations of analogous molecules like 2-phenylethanol (B73330) and its derivatives. nih.govresearchgate.netresearchgate.net
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a molecule like this compound, this technique can elucidate the conformational landscape, revealing the preferred spatial arrangements of the fluoro, methoxy (B1213986), and hydroxyl functional groups. A key aspect of such a simulation would be to explore the potential for intramolecular hydrogen bonding, such as an O-H···π interaction between the hydroxyl group's hydrogen and the electron-rich phenyl ring. Studies on similar molecules, like the 2-phenylethanol dimer, have utilized MD simulations to understand the balance of forces, including hydrogen bonds and secondary OH···π/SH···π interactions, that dictate the most stable structures. researchgate.net
Furthermore, simulations can quantify the flexibility of the ethyl chain and the rotational freedom around the C-C and C-O bonds. These dynamics are influenced by the electronic and steric properties of the substituents on the phenyl ring. The simulation would track the distances and angles between key atoms over nanoseconds or even microseconds, providing a statistical understanding of the molecule's preferred shapes. For instance, simulations on 2-phenylethanol derivatives have been used to study their insertion and orientation within lipid membranes, highlighting how functional group substitutions affect molecular behavior. nih.gov In the case of this compound, MD simulations could predict the most probable conformations in different solvent environments, which is crucial for understanding its interactions with biological targets.
Theoretical Basis for Fluorine's Electronic and Steric Effects
The substitution of a fluorine atom onto the phenyl ring of this compound introduces significant electronic and steric effects that are foundational to its chemical behavior. Theoretically, these effects are understood through the dual nature of fluorine as a substituent. csbsju.edu
Electronic Effects: Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (σ-withdrawing). nih.govvaia.com This effect decreases the electron density of the aromatic ring, particularly at the carbon atom to which it is bonded (the ipso-carbon) and, to a lesser extent, the adjacent ortho and meta positions. csbsju.edu
Computational chemistry provides tools to visualize these effects. The molecular electrostatic potential (EP) map, for example, can highlight the redistribution of electron density. In fluorinated aromatic compounds, the fluorine atom typically shows a negative electrostatic potential, while the π-cloud of the benzene (B151609) ring may become more positive compared to the non-fluorinated analogue. nih.gov
Steric Effects: Sterically, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This small size means it does not significantly hinder the approach of other molecules or prevent rotation around single bonds, unlike bulkier halogens. However, its presence can still influence the preferred conformation of the side chain in this compound, potentially favoring specific rotational isomers to minimize steric repulsion.
The interplay of these electronic and steric factors is summarized in the table below.
| Effect | Description | Consequence for this compound |
| Inductive Effect (σ-withdrawing) | Strong withdrawal of electron density from the benzene ring due to fluorine's high electronegativity. nih.govvaia.com | Reduces the overall nucleophilicity of the aromatic ring. |
| Resonance Effect (π-donating) | Donation of lone pair electrons into the aromatic π-system. csbsju.eduacs.org | Increases electron density at the ortho and para positions relative to the meta position. |
| Steric Effect | Small van der Waals radius, comparable to hydrogen. | Minimal steric hindrance, but can influence local conformation. |
Computational Modeling of Biological Interactions
Computational modeling, particularly molecular docking, is instrumental in predicting and analyzing the interactions of small molecules like this compound with biological macromolecules. While this specific molecule may not be widely studied, related compounds containing the 2-fluoro-4-methoxyphenyl moiety have been investigated as ligands for therapeutic targets, such as the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.govnih.gov
Molecular docking simulations place a ligand into the binding site of a receptor and score the potential poses based on binding affinity. These studies have been performed on potent negative allosteric modulators (NAMs) of mGluR2 that feature the 2-fluoro-4-methoxyphenyl group. nih.gov In one such study, a compound incorporating this group was docked into a homology model of the mGluR2 allosteric binding pocket. The simulation revealed key interactions responsible for its binding affinity. nih.gov
The modeling showed that the 2-fluoro-4-methoxyphenyl group plays a crucial role in positioning the ligand within the binding site. The ortho-fluorine atom was found to engage in hydrophobic interactions with amino acid residues such as Leu639, Phe643, and Met794. nih.gov The phenyl ring itself participated in a π-π stacking interaction with a phenylalanine residue (Phe643), a common and significant stabilizing interaction. nih.gov Furthermore, the methoxy group's oxygen atom was predicted to form a hydrogen bond with a serine residue (Ser797), further anchoring the ligand in the pocket. nih.gov
The table below summarizes the modeled interactions for a ligand containing the 2-fluoro-4-methoxyphenyl group within the mGluR2 binding site. nih.gov
| Moiety Component | Interacting Residue(s) | Type of Interaction |
| ortho-Fluorine | Leu639, Phe643, Met794 | Hydrophobic Interaction |
| Phenyl Ring | Phe643 | π-π Stacking |
| para-Methoxy Group | Ser797 | Hydrogen Bond |
Applications of 2 2 Fluoro 4 Methoxyphenyl Ethanol Scaffolds in Advanced Medicinal and Biological Chemistry Research
The 2-(2-fluoro-4-methoxyphenyl)ethanol framework and its core chemical motif, the 2-fluoro-4-methoxyphenyl group, serve as a critical structural component in the design of sophisticated molecules for biological and medicinal research. Its unique electronic and steric properties are leveraged to create selective and potent modulators of various biological targets, including enzymes and receptors, and to develop advanced diagnostic tools.
Q & A
Q. What are the common synthetic routes for 2-(2-Fluoro-4-methoxyphenyl)ethanol?
The compound is typically synthesized via reduction of its corresponding ketone precursor, 2-(2-fluoro-4-methoxyphenyl)acetophenone. Two primary methods are employed:
- Catalytic Hydrogenation : Using hydrogen gas and a palladium on carbon (Pd/C) catalyst under mild pressure (1–3 atm) .
- Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C, often with a stabilizing agent like cerium chloride (CeCl₃) to enhance selectivity . Key Considerations : Catalytic hydrogenation offers higher yields (>85%) but requires specialized equipment, while NaBH₄ is more accessible but may require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is this compound purified and characterized?
- Purification : After synthesis, the crude product is purified using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for the fluorinated aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ ~3.8 ppm), and ethanol moiety (δ ~1.8 ppm for -CH₂CH₂OH) .
- Mass Spectrometry (MS) : ESI-MS typically displays a molecular ion peak at m/z 170.19 [M+H]⁺ .
- IR Spectroscopy : O-H stretch (~3350 cm⁻¹), C-F stretch (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) confirm functional groups .
Q. What are the key stability considerations for this compound?
The compound is sensitive to oxidation due to the electron-rich aromatic ring and the primary alcohol group. Storage recommendations:
- Under inert gas (N₂/Ar) at –20°C in amber vials.
- Avoid prolonged exposure to light or moisture to prevent degradation to 2-(2-fluoro-4-methoxyphenyl)acetic acid .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound's reactivity and applications in catalysis?
The fluorine atom at the ortho position exerts a strong electron-withdrawing effect, enhancing the acidity of the phenolic hydroxyl group (if present) and directing electrophilic substitution reactions to the para position. This property makes the compound a valuable chiral building block in asymmetric synthesis, particularly for fluorinated pharmaceuticals . Example : In Pd-catalyzed cross-coupling reactions, the fluorine atom stabilizes transition states, improving regioselectivity in aryl-aryl bond formation .
Q. What structural insights can be gained from crystallographic studies of this compound?
Single-crystal X-ray diffraction (performed using SHELX programs) reveals:
- Hydrogen Bonding : The hydroxyl group forms intermolecular H-bonds with adjacent methoxy oxygen atoms, creating a dimeric structure in the solid state .
- Torsional Angles : The fluorophenyl and methoxyphenyl rings exhibit a dihedral angle of ~15°, indicating moderate conjugation disruption due to steric hindrance . Table 1 : Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Volume | 750.3 ų |
| R-factor | 0.042 |
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies in yields (e.g., 70% vs. 90% for NaBH₄ reduction) often arise from:
- Reaction Scale : Smaller scales (<1 mmol) may suffer from inefficient mixing or temperature control.
- Impurity in Starting Material : Trace moisture in solvents or ketone precursors can deactivate NaBH₄ . Methodological Solution :
- Validate starting material purity via NMR or HPLC.
- Optimize reaction conditions using design-of-experiments (DoE) to account for variables like solvent polarity and reducing agent stoichiometry .
Q. What are the environmental and safety implications of using this compound?
While specific ecotoxicological data are limited, the compound’s structural analogs (e.g., 4-methoxybenzyl alcohol) show moderate aquatic toxicity (LC₅₀ ~10 mg/L for Daphnia magna). Recommended precautions:
- Use closed-system reactors to minimize atmospheric release.
- Employ biodegradability assays (e.g., OECD 301F) to assess environmental persistence .
Future Research Directions
- Biocatalytic Synthesis : Explore enzymatic reduction using alcohol dehydrogenases for enantioselective production under mild conditions .
- Structure-Activity Relationships (SAR) : Systematically modify the methoxy/fluoro substituents to optimize bioactivity in antimicrobial or anticancer assays .
- Degradation Pathways : Investigate advanced oxidation processes (AOPs) or microbial consortia for eco-friendly degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
